Cas no 23733-95-1 (trans-3'-O-Benzoyl-4'-O-methylkhellactone)

Technical Introduction: trans-3'-O-Benzoyl-4'-O-methylkhellactone is a synthetic khellactone derivative characterized by its benzoyl and methyl ether functional groups at the 3' and 4' positions, respectively. This compound is of interest in organic and medicinal chemistry due to its structural modifications, which enhance stability and influence biological activity. The trans configuration ensures defined stereochemistry, critical for studying structure-activity relationships. Its benzoyl group improves lipophilicity, potentially aiding in membrane permeability, while the methyl ether moiety contributes to metabolic resistance. This derivative serves as a valuable intermediate for developing pharmacologically active compounds, particularly in cardiovascular and anti-inflammatory research. Its purity and well-defined structure make it suitable for mechanistic studies and synthetic applications.
trans-3'-O-Benzoyl-4'-O-methylkhellactone structure
23733-95-1 structure
Product Name:trans-3'-O-Benzoyl-4'-O-methylkhellactone
CAS No:23733-95-1
MF:C22H20O6
MW:380.390606880188
CID:3163820
PubChem ID:131851581
Update Time:2025-05-30

trans-3'-O-Benzoyl-4'-O-methylkhellactone Chemical and Physical Properties

Names and Identifiers

    • trans-3'-O-Benzoyl-4'-O-methylkhellactone
    • [ "" ]
    • (10-methoxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl) benzoate
    • trans-3'O-Benzoyl-4'O-Methylkhellactone
    • AKOS040762441
    • 23733-95-1
    • CS-0149184
    • Inchi: 1S/C22H20O6/c1-22(2)20(27-21(24)14-7-5-4-6-8-14)19(25-3)17-15(28-22)11-9-13-10-12-16(23)26-18(13)17/h4-12,19-20H,1-3H3
    • InChI Key: QVMVCBJWWVINMQ-UHFFFAOYSA-N
    • SMILES: O1C2C=CC3C=CC(=O)OC=3C=2C(C(C1(C)C)OC(C1C=CC=CC=1)=O)OC

Computed Properties

  • Exact Mass: 380.12598835g/mol
  • Monoisotopic Mass: 380.12598835g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 4
  • Complexity: 635
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 71.1Ų

Experimental Properties

  • Color/Form: Powder
  • Density: 1.32±0.1 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 504.3±50.0 °C at 760 mmHg
  • Flash Point: 220.2±30.2 °C
  • Solubility: Insuluble (6.1E-3 g/L) (25 ºC),
  • Vapor Pressure: 0.0±1.3 mmHg at 25°C

trans-3'-O-Benzoyl-4'-O-methylkhellactone Security Information

trans-3'-O-Benzoyl-4'-O-methylkhellactone Pricemore >>

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trans-3'-O-Benzoyl-4'-O-methylkhellactone Related Literature

Additional information on trans-3'-O-Benzoyl-4'-O-methylkhellactone

Comprehensive Analysis of trans-3'-O-Benzoyl-4'-O-methylkhellactone (CAS No. 23733-95-1): Properties, Applications, and Research Insights

trans-3'-O-Benzoyl-4'-O-methylkhellactone (CAS No. 23733-95-1) is a specialized organic compound belonging to the khellactone family, a class of coumarin derivatives known for their diverse biological activities. This compound features a unique benzoyl and methyl substitution pattern, which significantly influences its chemical and pharmacological properties. Researchers and industries are increasingly interested in this molecule due to its potential applications in pharmaceuticals, nutraceuticals, and synthetic chemistry. The compound's structural complexity and functional groups make it a valuable intermediate for drug development, particularly in the context of anti-inflammatory and antioxidant therapies.

In recent years, the demand for natural product derivatives like trans-3'-O-Benzoyl-4'-O-methylkhellactone has surged, driven by the growing focus on sustainable chemistry and green synthesis. Scientists are exploring eco-friendly extraction and synthesis methods to meet this demand while minimizing environmental impact. The compound's CAS No. 23733-95-1 is frequently searched in academic databases and patent filings, reflecting its relevance in cutting-edge research. Additionally, its potential role in cosmeceuticals and skincare formulations has attracted attention, as consumers seek bioactive ingredients with proven efficacy.

The chemical structure of trans-3'-O-Benzoyl-4'-O-methylkhellactone includes a coumarin backbone, a benzoyl ester at the 3'-position, and a methyl ether at the 4'-position. These modifications enhance its stability and bioavailability compared to simpler khellactones. Analytical techniques such as HPLC, NMR, and mass spectrometry are commonly employed to characterize this compound, ensuring purity and consistency for research and industrial use. Its lipophilic nature also makes it suitable for formulation in lipid-based delivery systems, a hot topic in drug delivery optimization.

From a commercial perspective, trans-3'-O-Benzoyl-4'-O-methylkhellactone is often discussed in the context of intellectual property and patent landscapes. Companies are investing in proprietary synthesis routes to secure competitive advantages. Meanwhile, academic institutions are investigating its mechanisms of action, particularly its interactions with enzymatic pathways and cellular receptors. These studies are crucial for unlocking its full therapeutic potential, whether as a standalone agent or as part of combination therapies.

In summary, trans-3'-O-Benzoyl-4'-O-methylkhellactone (CAS No. 23733-95-1) represents a fascinating intersection of chemistry, biology, and innovation. Its multifaceted applications and growing scientific interest position it as a compound to watch in the coming years. As research advances, we can expect new discoveries that will further elevate its status in both academic and industrial settings.

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